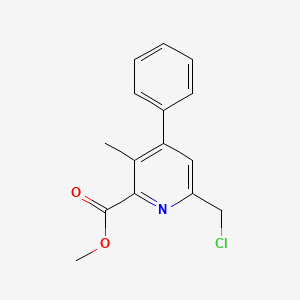
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate
説明
“Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it contains a chloromethyl group, which is commonly found in chloroalkyl ethers1. Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain2.
Synthesis Analysis
While there is no specific synthesis analysis available for “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”, chloromethyl groups are often introduced into molecules using chloromethyl methyl ether (CMME) as an alkylating agent1. In one example, a synthetic approach for the preparation of a related compound, brivaracetam, involved the use of biocatalytic resolution with fine screening of different enzymes3.
Molecular Structure Analysis
The molecular structure of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” is not readily available. However, the structure of chloromethyl methyl ether, a related compound, is well-documented1. It is a chloroalkyl ether with the formula CH3OCH2Cl1.Chemical Reactions Analysis
There is no specific information on the chemical reactions of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”. However, chloromethyl groups in general are reactive and can undergo various types of reactions, such as nucleophilic substitution4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” are not readily available. However, a related compound, chloromethyl methyl ether, is a colorless liquid and is used as an alkylating agent1.科学的研究の応用
Synthesis Techniques and Chemical Modifications
Lithiation of 2-Oxazolines : Lithiation of 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline leads to derivatives useful for various synthesis pathways, including methylation, demonstrating a broad application in chemical synthesis (Capriati et al., 2001).
Functional Isoxazole Derivatives : The reaction of 3-chloromethyl-5-phenylisoxazoles with various compounds results in the formation of isoxazoles with different functional groups, showing the versatility of chloromethyl compounds in creating diverse chemical structures (Potkin et al., 2015).
Synthesis of Antitumor Drugs : The synthesis of Sorafenib, an antitumor drug, involves the use of intermediates like methyl 4-chloropicolinate, showcasing the role of chloromethyl compounds in pharmaceutical synthesis (Yao Jian-wen, 2012).
Reactions with Nucleophiles : Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with various nucleophiles, leading to a range of products, which highlights the reactivity and utility of chloromethyl compounds in complex chemical reactions (Gadzhili et al., 2015).
Biological and Pharmacological Research
Antimicrobial and Antitumor Activities : Certain derivatives of methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate show antimicrobial and antitumor activities, illustrating its potential in medicinal chemistry and drug development (Kubicová et al., 2003).
Platinum(II) Complexes and DNA Binding : Studies on platinum(II) complexes containing methylated derivatives of phenanthroline, which include chloromethyl groups, offer insights into their interaction with DNA, relevant for cancer research and treatment strategies (Brodie et al., 2004).
Antibacterial and Antifungal Properties : Microwave-assisted synthesis of compounds with a chloromethyl group demonstrates their effectiveness in antibacterial and antifungal applications, underscoring their potential in developing new antimicrobial agents (Sarveswari & Vijayakumar, 2016).
Safety And Hazards
The safety and hazards of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” are not known. However, chloroalkyl ethers, which contain a chloromethyl group, are strong alkylating agents and are considered hazardous. They are known to be carcinogenic56.
将来の方向性
There is no specific information available on the future directions of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”. However, chloromethyl groups and their derivatives continue to be of interest in the field of organic synthesis1.
Please note that the information provided is based on the closest related compounds due to the limited information available on “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”. For more accurate and specific information, further research and analysis would be required.
特性
IUPAC Name |
methyl 6-(chloromethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-13(11-6-4-3-5-7-11)8-12(9-16)17-14(10)15(18)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSKQIKCDVJBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1C(=O)OC)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



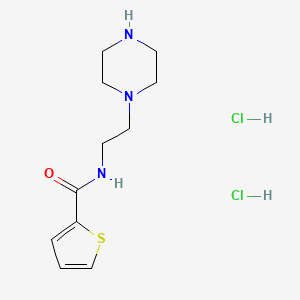
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)
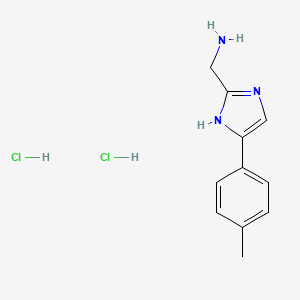
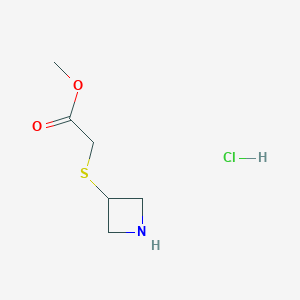
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)
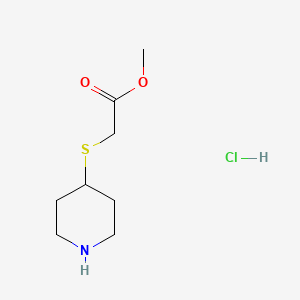
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)